molecular formula C6H12ClNO B8137935 ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride

Cat. No.: B8137935
M. Wt: 149.62 g/mol
InChI Key: YVFSWYNCDCOFJK-KGZKBUQUSA-N
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Description

Chemical Structure and Properties ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is a bicyclic amine hydrochloride salt with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 149.62 g/mol (free base: 113.16 g/mol) . The compound features a rigid 3-oxabicyclo[3.1.0]hexane scaffold, where an oxygen atom replaces one carbon in the bicyclic framework. The stereochemistry at positions 1R and 5S is critical for its biological activity and physicochemical behavior.

Properties

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-3-6-1-5(6)2-8-4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFSWYNCDCOFJK-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(COC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Intermediate Formation

The synthesis begins with the strategic introduction of a nitrile group to a bicyclic precursor. A titanium isopropoxide (Ti(OiPr)₄)-catalyzed reaction between a bicyclic diol derivative and trimethylsilyl cyanide (TMSCN) or potassium/sodium cyanide (KCN/NaCN) achieves high diastereoselectivity. The reaction proceeds at low temperatures (–10°C to 0°C) to minimize side reactions, yielding the amino-nitrile intermediate 10 with a diastereomeric excess exceeding 95%.

The stereochemical outcome is attributed to the titanium catalyst’s ability to coordinate with the oxabicyclohexane oxygen, directing cyanide addition to the exo face of the bicyclic framework. This step is critical for establishing the (1R,5S) configuration in the final product.

Hydrolysis and Salt Formation

The amino-nitrile intermediate 10 undergoes acid-mediated hydrolysis to liberate the primary amine. A mixture of acetic acid and 8 M hydrochloric acid (1:3 v/v) at 75°C for 5 hours quantitatively converts 10 into the target amine. Alternative conditions using 60% sulfuric acid (H₂SO₄) at 100°C for 2 hours achieve similar yields but require stricter temperature control to avoid decomposition. The hydrochloride salt is isolated via standard crystallization techniques, yielding a white crystalline solid with >99% purity.

Bicyclic α,β-Unsaturated Ketone Route

Oxidative Elimination and Ketone Formation

A second route involves the generation of a bicyclic α,β-unsaturated ketone 18 from a protected diol precursor 15 . The hydroxyl group in 15 is converted to a leaving group (e.g., para-toluenesulfonate or bromide), followed by deprotection to yield hydroxy ester 17 . Oxidative elimination using strong bases or acids produces the α,β-unsaturated ketone 18 , a versatile intermediate for further functionalization.

Reductive Amination and Final Steps

The ketone 18 undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to introduce the methanamine moiety. Subsequent acid treatment (HCl gas in ethanol) precipitates the hydrochloride salt, which is purified via recrystallization from ethanol/ether. This method achieves an overall yield of 65–70%, with the stereochemical integrity maintained throughout the sequence.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary methods:

MethodKey StepsYield (%)DiastereoselectivityScalability
Cyanide-Mediated RouteTi-catalyzed cyanide addition, hydrolysis80–85>95%High
α,β-Ketone RouteOxidative elimination, reductive amination65–7090–93%Moderate

The cyanide-mediated route offers superior yield and selectivity, making it preferable for industrial-scale production. However, the α,β-ketone route provides flexibility for introducing structural variants, albeit with marginally lower efficiency.

Critical Process Parameters

Catalyst Selection

Titanium isopropoxide’s role extends beyond catalysis; it also stabilizes reactive intermediates, preventing racemization during the cyanide addition step. Substitution with other Lewis acids (e.g., AlCl₃) results in reduced selectivity (<70%), underscoring Ti(OiPr)₄’s unique efficacy.

Hydrolysis Optimization

The choice of acid significantly impacts hydrolysis efficiency. Hydrochloric acid achieves faster reaction rates, while sulfuric acid requires higher temperatures but minimizes byproduct formation. Pilot-scale trials recommend HCl for its balance of speed and purity.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

Despite high diastereoselectivity, residual enantiomers are removed via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm enantiomeric purity ≥99.5%.

X-ray Crystallography

Single-crystal X-ray diffraction of the hydrochloride salt unambiguously verifies the (1R,5S) configuration, with bond angles and torsional parameters matching density functional theory (DFT) predictions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the cyanide addition step, reducing reaction time from 24 hours to 2 hours and improving heat dissipation. This modification enhances throughput while maintaining selectivity (>94%).

Waste Management

The process generates cyanide-containing waste, which is treated with hydrogen peroxide (H₂O₂) to oxidize residual cyanides to non-toxic cyanate before disposal .

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different oxirane derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways involved will depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Variations

3-Oxabicyclo vs. 3-Azabicyclo Derivatives

Compounds with 3-azabicyclo[3.1.0]hexane frameworks (e.g., (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride ) replace the oxygen atom with nitrogen.

Compound Name Heteroatom Molecular Formula Key Functional Groups Applications
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine HCl O C₆H₁₁NO·HCl Amine Pharmaceutical intermediate
(1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid HCl N C₆H₁₀NO₂·HCl Carboxylic acid, amine Drug discovery (e.g., protease inhibitors)
Stereoisomers and Positional Isomers
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS 1803598-78-8) : The amine group is at position 6 instead of 1, altering steric interactions and receptor binding.
  • rac-(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride : Racemic mixture with opposite stereochemistry at position 5, leading to distinct pharmacological profiles.

Derivatives with Substituent Modifications

Ester and Carboxylic Acid Derivatives
  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl : Incorporates a methyl ester and dimethyl groups, increasing lipophilicity (logP) and bioavailability. Used as a pharmaceutical intermediate.
Compound Name Substituents Molecular Weight Key Properties
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine HCl None 149.62 High rigidity, moderate solubility
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...]hexane-2-carboxylate HCl Methyl ester, dimethyl 235.76 Enhanced lipophilicity, extended half-life

Pharmacologically Active Analogues

Sustained-Release Formulations

(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is formulated into sustained-release tablets using excipients like hydroxypropyl methylcellulose. Its naphthyl group enhances receptor affinity, likely targeting CNS disorders.

Research and Development Trends

  • Chiral Synthesis : Enamine Ltd. lists enantiomerically pure variants (e.g., EN300-7362995) for asymmetric catalysis .
  • Drug Delivery : Otsuka America highlights direct-blend processes for sustained-release formulations of bicyclic amines .

Biological Activity

((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2306247-34-5
  • Molecular Formula : C6H11ClN2O
  • Molecular Weight : 164.62 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several potential applications:

2. Anticancer Properties

Preliminary studies suggest that bicyclic amines can induce apoptosis in cancer cells. For instance, compounds that share structural similarities with this compound have shown promise in targeting cancer cell lines through mechanisms involving caspase activation and apoptotic signaling pathways.

3. Neuroprotective Effects

Some bicyclic compounds have been studied for their neuroprotective effects in models of neurodegeneration. The potential for this compound to affect neurotransmitter systems or provide protection against oxidative stress is an area of ongoing research.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBicyclic aminesInhibition of bacterial growth
AnticancerSimilar structuresInduction of apoptosis in cancer cell lines
NeuroprotectiveBicyclic derivativesProtection against oxidative stress

The mechanisms by which this compound may exert its biological effects could involve:

  • Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been documented for structurally related compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride relevant to experimental design?

  • Answer : The compound has a molecular formula of C₆H₁₂ClNO (molecular weight: 149.62 g/mol) and features a bicyclic structure with an oxirane ring fused to a cyclopropane system and a primary amine group. Solubility varies significantly with solvent polarity; it is moderately soluble in polar solvents like water and methanol but less so in nonpolar solvents. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the strained oxirane ring. Reactivity is dominated by the nucleophilic amine and the electrophilic oxirane, enabling participation in ring-opening reactions or covalent bond formation with biological targets .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical synthesis involves:

  • Step 1 : Cyclopropanation of a precursor (e.g., tetrahydrofuran derivatives) using transition-metal catalysts.
  • Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent.
    Key reagents include potassium permanganate for oxidation and palladium catalysts for hydrogenation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions from the oxirane ring’s strain .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological receptors or enzymes?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
  • Mutagenesis Studies : Identify critical residues in the target protein by substituting amino acids near the binding pocket.
    The oxirane ring’s electrophilicity suggests covalent binding mechanisms, which can be confirmed via mass spectrometry to detect adduct formation .

Q. How can contradictions in solubility or stability data across studies be resolved methodologically?

  • Answer : Contradictions often arise from variations in:

  • Solvent purity : Use HPLC-grade solvents and control humidity.
  • pH : Perform solubility assays across a pH gradient (2–12) to identify optimal conditions.
  • Temperature : Conduct stability tests at 4°C, 25°C, and 37°C.
    Cross-validate findings with structurally similar compounds (e.g., tetrahydrofuran-3-ylmethanamine hydrochloride) to isolate structural vs. environmental effects .

Q. What analytical techniques are critical for characterizing purity and stereochemical integrity?

  • Answer :

  • HPLC-MS : Assess purity (>98%) and detect trace impurities.
  • NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for bicyclic protons).
  • X-ray Crystallography : Resolve absolute configuration for chiral centers.
  • Chiral Chromatography : Use columns like Chiralpak IA to separate enantiomers and quantify enantiomeric excess .

Q. What strategies optimize bioactivity while minimizing off-target effects in in vitro assays?

  • Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the bicyclic scaffold to enhance target selectivity.
  • Prodrug Design : Mask the amine group with labile protecting groups (e.g., Boc) to improve cell permeability.
  • Computational Docking : Predict binding modes using software like AutoDock Vina to guide rational design.
    Prioritize compounds with IC50_{50} values <10 μM in primary screens and validate specificity via counter-screening against unrelated enzymes .

Q. How does stereochemistry at the (1R,5S) positions influence pharmacological activity?

  • Answer : The (1R,5S) configuration determines spatial orientation of the amine and oxirane groups, affecting:

  • Receptor Fit : Enantiomers may show >10-fold differences in binding affinity.
  • Metabolic Stability : Stereoselective metabolism by cytochrome P450 enzymes alters half-life.
  • Toxicity : Incorrect stereochemistry can lead to off-target interactions (e.g., hERG channel inhibition).
    Use chiral catalysts during synthesis and validate configurations via circular dichroism (CD) .

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